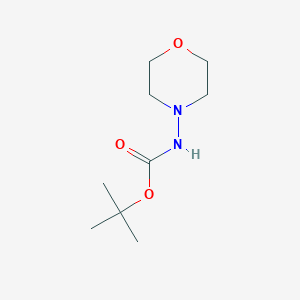

Tert-butyl N-morpholin-4-ylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-morpholin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

- Drug Development : Tert-butyl N-morpholin-4-ylcarbamate has been explored as a potential lead compound in drug development due to its ability to modulate biological activity. It has shown promise in enhancing the efficacy of various pharmacological agents by acting as a prodrug or modifying the pharmacokinetics of existing drugs.

- P-glycoprotein Modulation : Research indicates that compounds similar to this compound can interact with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. For instance, studies have demonstrated that certain carbamates can stimulate ATPase activity in P-gp, potentially reversing drug resistance in cancer cells .

- Anticancer Activity : Case studies have highlighted the compound's role in increasing intracellular concentrations of chemotherapeutic agents such as paclitaxel in resistant cancer cell lines. This suggests that this compound could be utilized to enhance the effectiveness of existing cancer therapies .

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways that are crucial for tumor growth and survival .

- Neuroprotective Effects : Preliminary research suggests that derivatives of morpholine-based compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Table of Applications

Case Studies

- P-glycoprotein Interaction : A study evaluated the effects of various carbamates on ATPase activity and found that certain structures significantly enhanced drug efflux inhibition, indicating their potential as P-gp modulators .

- Anticancer Research : In vitro experiments demonstrated that this compound could reverse resistance to common chemotherapeutics like doxorubicin and vincristine, leading to reduced tumor volumes in animal models .

- Neuroprotection : Research into morpholine derivatives has suggested protective effects against oxidative stress-induced neuronal damage, proposing a therapeutic avenue for conditions like Alzheimer's disease .

化学反应分析

Boc Protection of Morpholine

The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)₂O] under catalytic conditions. Key methodologies include:

Deprotection Reactions

The Boc group is cleaved under acidic conditions, a critical step in synthetic workflows.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

Conditions :

Mechanism :

-

Protonation : The carbonyl oxygen is protonated, stabilizing the intermediate via resonance .

-

Cleavage : The tert-butyl group is eliminated as a carbocation, which undergoes solvolysis or elimination .

-

Decarboxylation : The resulting carbamic acid decomposes to release CO₂ and regenerate the free amine .

Reactivity in Nucleophilic Substitutions

The carbamate’s carbonyl group can participate in nucleophilic substitutions, though such reactions are less common.

Example: Reaction with Grignard Reagents

Conditions :

-

Grignard reagents (e.g., RMgX) in anhydrous THF at 0°C.

-

The carbonyl oxygen acts as a nucleophilic site, forming tertiary alcohols after hydrolysis.

Stability Under Basic Conditions

The compound demonstrates stability in mild bases (e.g., NaHCO₃) but decomposes in strong bases (e.g., NaOH):

-

Hydrolysis : In NaOH/EtOH, the carbamate undergoes saponification to yield morpholine and tert-butanol .

Table 2: Comparative Deprotection Efficiency

| Acid | Time (min) | By-Products | Source |

|---|---|---|---|

| TFA/DCM | 30 | CO₂, tert-butanol | |

| HCl/dioxane | 60 | CO₂, tert-butanol |

Table 3: Stability in Different Media

| Condition | Stability | Observation | Source |

|---|---|---|---|

| pH 7–8 (aqueous) | Stable | No decomposition over 24 h | |

| pH < 2 (HCl) | Unstable | Rapid Boc cleavage | |

| pH > 12 (NaOH) | Unstable | Saponification to morpholine |

属性

CAS 编号 |

150884-54-1 |

|---|---|

分子式 |

C9H18N2O3 |

分子量 |

202.25 g/mol |

IUPAC 名称 |

tert-butyl N-morpholin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |

InChI 键 |

GKKKHXCGGHBIEL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

规范 SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

同义词 |

Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。